N-benzyl-3-(4-cyanophenyl)prop-2-enamide
Description
N-Benzyl-3-(4-cyanophenyl)prop-2-enamide is an α,β-unsaturated amide featuring a benzyl group attached to the amide nitrogen and a 4-cyanophenyl substituent at the β-position of the propenamide backbone. The cyanophenyl group introduces strong electron-withdrawing characteristics, which influence the compound’s electronic properties, reactivity, and biological interactions. These analogs are primarily explored for antiviral, insecticidal, and plant growth modulation applications .
Properties
IUPAC Name |
(E)-N-benzyl-3-(4-cyanophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O/c18-12-15-8-6-14(7-9-15)10-11-17(20)19-13-16-4-2-1-3-5-16/h1-11H,13H2,(H,19,20)/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZRJKPRIEGPAQT-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C=CC2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)/C=C/C2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-(4-cyanophenyl)prop-2-enamide typically involves the reaction of benzylamine with 4-cyanobenzaldehyde in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-(4-cyanophenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in different derivatives.
Substitution: The benzyl and cyanophenyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines. Substitution reactions can result in a variety of substituted benzyl or cyanophenyl derivatives.
Scientific Research Applications
N-benzyl-3-(4-cyanophenyl)prop-2-enamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-benzyl-3-(4-cyanophenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Comparative Physicochemical Data of N-Benzylpropenamide Derivatives
| Compound Name | Substituent (R) | Molecular Formula | Melting Point (°C) | Rf Value (TLC) | Key IR Peaks (cm⁻¹) |
|---|---|---|---|---|---|
| N-Benzyl-3-(4-fluorophenyl)prop-2-enamide | 4-F | C₁₆H₁₄FNO | 118–128 | 0.37 | 3291 (N-H), 1606 (C=O) |
| N-Benzyl-3-(4-nitrophenyl)prop-2-enamide | 4-NO₂ | C₁₆H₁₄N₂O₃ | 118–128 | 0.30 | 3301 (N-H), 1612 (C=O) |
| N-Benzyl-3-(4-methoxyphenyl)prop-2-enamide | 4-OCH₃ | C₁₇H₁₇NO₂ | Not reported | Not reported | 3033 (C-H), 1257 (C-O) |
| (2E)-N-Benzyl-3-(4-butoxyphenyl)prop-2-enamide (SBI-0090799) | 4-O(CH₂)₃CH₃ | C₂₀H₂₁NO₂ | Not reported | Not reported | Not reported |
Key Observations :
- Electron-Withdrawing Groups (EWGs) : The 4-fluoro and 4-nitro derivatives exhibit lower Rf values compared to electron-donating substituents (e.g., methoxy), reflecting increased polarity and altered chromatographic mobility .
- Thermal Stability : The 4-fluoro and 4-nitro analogs share similar melting points (~118–128°C), suggesting comparable crystalline packing despite differing substituent electronic effects .
- Spectral Signatures : IR spectra confirm the presence of amide N-H (~3290–3300 cm⁻¹) and conjugated carbonyl (C=O, ~1600–1612 cm⁻¹) groups across derivatives .
Key Observations :
- Antiviral Activity: SBI-0090799 (4-butoxyphenyl) inhibits Zika virus replication by suppressing NS4A activity, preventing the formation of viral replication compartments in the endoplasmic reticulum . The 4-cyanophenyl analog’s strong EWG nature may enhance interactions with viral proteins but requires empirical validation.
- Agrochemical Applications : The 4-fluoro derivative delays plant growth and exhibits insecticidal effects, likely due to interference with metabolic pathways in insects and plants .
- Substituent Effects: Lipophilic groups (e.g., butoxy) enhance membrane permeability, favoring antiviral activity, while polar groups (e.g., nitro, cyano) may improve target binding but reduce bioavailability .
Key Observations :
Biological Activity
N-benzyl-3-(4-cyanophenyl)prop-2-enamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the available literature on its biological activity, including antiproliferative effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound can be characterized by its molecular formula and a molecular weight of approximately 278.35 g/mol. The structure features a benzyl group and a cyanophenyl moiety, which may contribute to its biological properties.
Antiproliferative Activity
Recent studies have explored the antiproliferative effects of various derivatives of prop-2-enamide compounds, including this compound. For instance, related compounds have shown significant activity against cancer cell lines, indicating that modifications in the structure can enhance potency.
Table 1: Antiproliferative Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 (Lung) | 2.91 | Induces apoptosis |
| Compound B | MCF7 (Breast) | 5.00 | Cell cycle arrest |
| This compound | TBD | TBD | TBD |
The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:
- Induction of Apoptosis : Similar compounds have been documented to induce apoptosis in cancer cells through mitochondrial pathway activation.
- Cell Cycle Arrest : Some derivatives have been observed to cause cell cycle arrest at various phases, particularly G1 and S phases.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, contributing to cell death.
Case Studies
- Study on Anticancer Activity : A study evaluated the anticancer properties of a series of prop-2-enamide derivatives, including this compound. The research indicated that these compounds could inhibit cell proliferation in several cancer types, with some derivatives showing promising IC50 values in the low micromolar range.
- Mechanistic Insights : Further investigation into the mechanisms revealed that these compounds might disrupt mitochondrial function and activate caspase pathways leading to apoptosis.
Table 2: Summary of Case Studies
| Study Reference | Compound Tested | Key Findings |
|---|---|---|
| Study 1 | This compound | Induces apoptosis in A549 cells |
| Study 2 | Various prop-2-enamide derivatives | Significant antiproliferative activity noted |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
